2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to an acetohydrazide group, with a hydroxy-nitrophenyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-nitrophenyl group can participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Shares the benzotriazole and acetohydrazide moieties but lacks the hydroxy-nitrophenyl group.
2-(1H-Benzotriazol-1-yl)-1-(2-chloro-benzo-yl)ethyl 4-methyl-benzoate: Contains a benzotriazole moiety but has different substituents and structural features.
Uniqueness
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of the benzotriazole moiety with a hydroxy-nitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12N6O4 |
---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12N6O4/c22-14-6-5-11(21(24)25)7-10(14)8-16-18-15(23)9-20-13-4-2-1-3-12(13)17-19-20/h1-8,22H,9H2,(H,18,23)/b16-8+ |
InChI Key |
GYFUITBIKDSBDI-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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